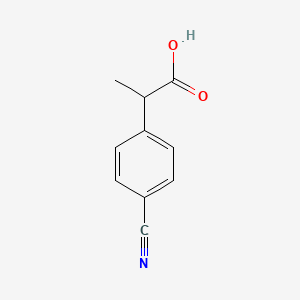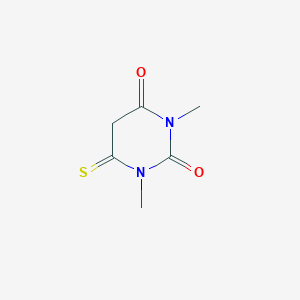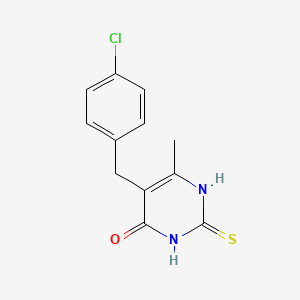
1-(3-Chlorophenyl)guanidine nitrate
Overview
Description
1-(3-Chlorophenyl)guanidine nitrate , also known as guanidinium nitrate , is a colorless, water-soluble salt with the chemical formula [C(NH₂)₃]NO₃. It is produced on a large scale and serves as a precursor for nitroguanidine , which finds applications in pyrotechnics, gas generators, and other fields .
Synthesis Analysis
Guanidine nitrate is industrially produced by the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate . This process yields the guanidine nitrate salt, which has been used as a monopropellant in the Jetex engine for model airplanes. Notably, it exhibits a high gas output and a relatively low flame temperature, making it attractive for propulsion systems .
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)guanidine nitrate is C₇H₉ClN₄O₃ . Its structure consists of a guanidinium cation ([C(NH₂)₃]⁺) and a nitrate anion ([NO₃]⁻). The guanidinium cation features three amino groups (NH₂) attached to a central carbon atom. The chlorine-substituted phenyl group (3-chlorophenyl) is also part of the molecule .
Scientific Research Applications
Organocatalysis and Synthesis of Heterocycles
Guanidines serve as valuable scaffolds in organocatalysis. The one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines provides an efficient route to access these compounds . Researchers can explore their use as catalysts in organic reactions or as building blocks for heterocyclic compounds.
Photocatalysis and Solar Cells
Guanidine derivatives have been investigated for their photocatalytic properties. While the specific application of 1-(3-Chlorophenyl)guanidine nitrate in this context requires further exploration, its potential in heterogenous photocatalysis merits attention . Additionally, it may find relevance in solar cell fabrication.
Biotherapy and Antitumor Activity
Certain guanidine-based compounds exhibit antitumor activity. For instance, aryl pyrroles synthesized from guanidine derivatives have been evaluated for their in vivo and in vitro effects. These compounds could potentially act synergistically with other immunosuppressive agents, making them promising candidates for biotherapy .
Mechanism of Action
As a gas generator, guanidine nitrate is employed in automobile airbags. It offers advantages over older airbag propellants, such as sodium azide and potassium nitrate, due to its lower toxicity and reduced sensitivity to moisture. Additionally, it outperforms cheap ammonium nitrate in terms of safety and effectiveness .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)guanidine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLFDBCSMOUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)guanidine nitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



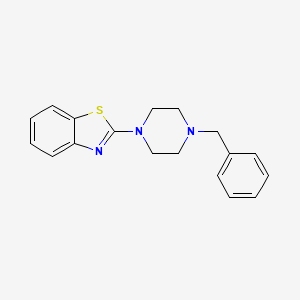
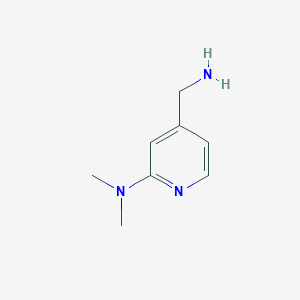

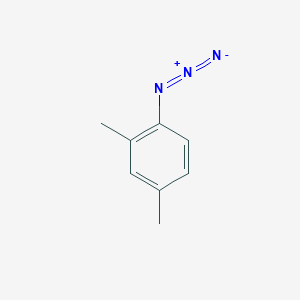
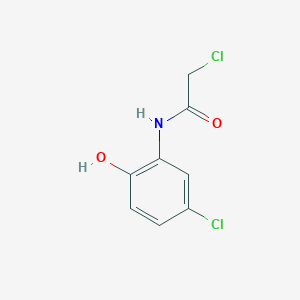


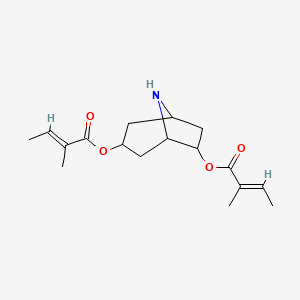
![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
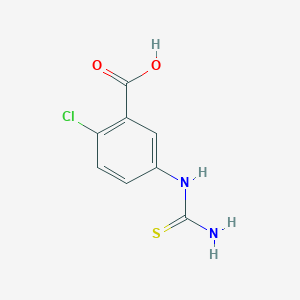
![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)
